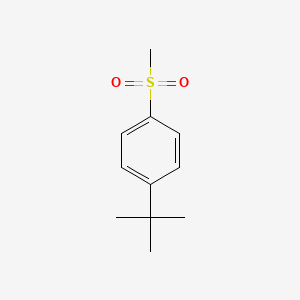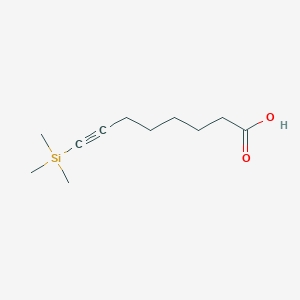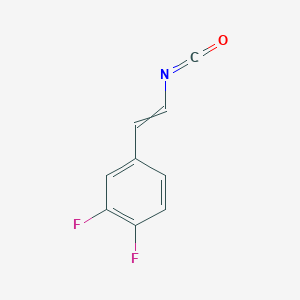
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is a chiral organometallic compound that features a ferrocene moiety. Ferrocene, a sandwich compound consisting of two cyclopentadienyl rings bound to a central iron atom, imparts unique electrochemical properties to the molecule. The presence of the chiral center and the tartrate moiety makes this compound particularly interesting for applications in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate typically involves the following steps:
Preparation of N,N-Dimethyl-1-ferrocenylethylamine: This step involves the reaction of ferrocene with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride. The resulting intermediate is then subjected to reductive amination using dimethylamine and a reducing agent like sodium cyanoborohydride.
Resolution of Enantiomers: The racemic mixture of N,N-Dimethyl-1-ferrocenylethylamine is resolved using (L)-tartaric acid to obtain the desired (S)-enantiomer. This is typically achieved through crystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated crystallization systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion using oxidizing agents like ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced back to ferrocene using reducing agents such as sodium borohydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ferrocenium ion derivatives.
Reduction: Ferrocene derivatives.
Substitution: N-alkylated or N-acylated ferrocenylethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential as a redox-active probe in biological systems.
Medicine: Explored for its anticancer properties due to the unique electrochemical behavior of the ferrocene moiety.
Industry: Utilized in the development of advanced materials, including redox-active polymers and sensors.
Wirkmechanismus
The mechanism of action of (S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate is primarily attributed to the redox properties of the ferrocene moiety. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with cellular redox pathways, potentially leading to oxidative stress in cancer cells, thereby exhibiting anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-ferrocenylethylamine: Lacks the chiral tartrate moiety, making it less effective in asymmetric synthesis.
Ferrocenylmethylamine: Similar redox properties but different steric and electronic characteristics.
Ferrocenylcarbinol: Contains a hydroxyl group instead of an amine, leading to different reactivity.
Uniqueness
(S)-N,N-Dimethyl-1-ferrocenylethylamine (L)-tartrate stands out due to its chiral nature and the presence of the tartrate moiety, which enhances its utility in asymmetric catalysis and chiral recognition. The combination of the ferrocene moiety with the chiral center provides unique electrochemical and stereochemical properties, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C18H25FeNO6 |
|---|---|
Molekulargewicht |
407.2 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;(1S)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.C4H6O6.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;5-1(3(7)8)2(6)4(9)10;/h4-8H,1-3H3;1-5H;1-2,5-6H,(H,7,8)(H,9,10);/q2*-1;;+2/t8-;;1-,2-;/m0.1./s1 |
InChI-Schlüssel |
YVKCFNUQMTZRKM-QTELFQQISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Fe+2] |
Kanonische SMILES |
CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.C(C(C(=O)O)O)(C(=O)O)O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13900362.png)




![Methyl (2S)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13900398.png)

![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)




